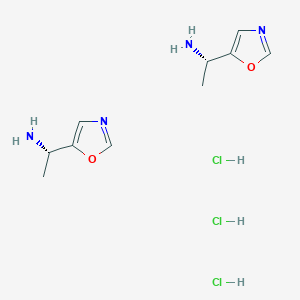

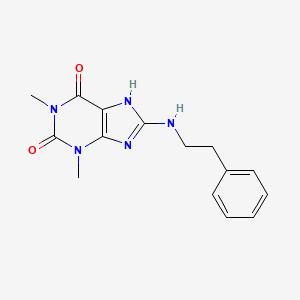

![molecular formula C11H12N4S B2893256 4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine CAS No. 2320505-68-6](/img/structure/B2893256.png)

4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine” is a compound that has been studied for its potential as a kinase inhibitor . It is related to the 2-amino-pyrido[3,4-d]pyrimidine core, which addresses key pharmacophoric elements of the kinase ATP pocket . This compound is a part of a series of potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors .

Synthesis Analysis

The synthesis of this compound involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation . This process is guided by structure-based design .Chemical Reactions Analysis

This compound is part of a series of potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors . It binds to Fe(II) in the active site . The substitution from C4 of the pyrazole moiety allows access to the histone peptide substrate binding site .科学的研究の応用

Pharmacological Inhibition

4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine derivatives have shown significant potential in pharmacology, particularly in the inhibition of critical pathways involved in cancer and other diseases. One of the primary applications is in the inhibition of the PI3K-AKT-mTOR pathway, a central signaling pathway involved in cell growth, proliferation, and survival. The compound has been utilized in the development of dual inhibitors of mTORC1 and mTORC2, showing potent and selective inhibition with potential therapeutic applications in cancer treatment (Hobbs et al., 2019).

Synthesis and Chemical Analysis

The compound also serves as a critical intermediate in chemical syntheses. For instance, derivatives of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine have been synthesized and identified as inhibitors of tumor necrosis factor-alpha and nitric oxide, showcasing its utility in developing anti-inflammatory agents (Lei et al., 2017). Furthermore, its derivatives have been explored for charge transfer materials in electronic applications, indicating the compound's versatility beyond pharmaceuticals (Irfan, 2014).

Biological Evaluation and Antitumor Activity

Significantly, this compound derivatives have been synthesized and evaluated for their antitumor activities. These compounds have shown promising results in various cancer cell lines, indicating their potential as chemotherapeutic agents (Muhammad et al., 2017). Their synthesis, molecular docking, and evaluation underscore the compound's role in the ongoing search for effective cancer treatments.

Antioxidant and Antimicrobial Applications

Moreover, the compound's derivatives have been designed and synthesized with potential antioxidant activities, emphasizing the broad spectrum of therapeutic applications beyond cancer treatment. These derivatives have shown higher antioxidant activity compared to standard compounds, which could be promising for future medicinal chemistry optimization (Aziz et al., 2021).

作用機序

Target of Action

The primary targets of 4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine are protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

This compound interacts with its targets by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth and metabolism .

Biochemical Pathways

The compound affects the protein kinase pathways, which are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The inhibition of these pathways can lead to a decrease in cell growth and proliferation, particularly in cancer cells .

Pharmacokinetics

Similar pyrimidine derivatives have been shown to exhibit good cellular permeability , which could impact the bioavailability of the compound.

Result of Action

The inhibition of protein kinases by this compound can lead to a decrease in cell growth and proliferation . This is particularly relevant in the context of cancer cells, where uncontrolled cell growth is a key characteristic .

将来の方向性

生化学分析

Biochemical Properties

4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to act as an inhibitor for cAMP-phosphodiesterase platelets . It also supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . Furthermore, it strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2 .

Cellular Effects

The cellular effects of this compound are diverse. It has been reported to have potent activities as an anticancer, antioxidant, dihydrofolate reductase, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-mycobacterium tuberculosis, antibacterial, antihypertensive, anti-inflammatory, anti-allergic, antitumor, antiviral, and hepatoprotective agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been reported to bind to Fe(II) in the active site of JmjC histone N-methyl lysine demethylase (KDM) inhibitors .

Temporal Effects in Laboratory Settings

It has been observed that C2-substituted derivatives of the pyrido[3,4-d]pyrimidin-4-one scaffold, which includes this compound, are no longer substrates for aldehyde oxidase (AO), suggesting a role in the compound’s stability and degradation .

Metabolic Pathways

This compound is metabolized by aldehyde oxidase (AO), with the C2-position identified as the oxidation site . This metabolism is blocked when the C2-position is substituted .

特性

IUPAC Name |

4-pyrido[3,4-d]pyrimidin-4-ylthiomorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4S/c1-2-12-7-10-9(1)11(14-8-13-10)15-3-5-16-6-4-15/h1-2,7-8H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFZABKFVLLEAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=NC3=C2C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

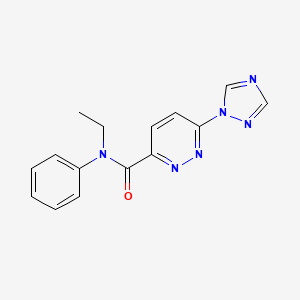

![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2893178.png)

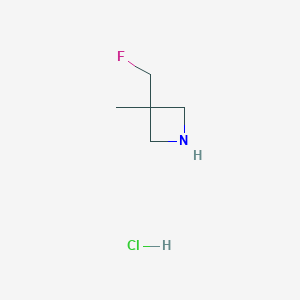

![6-(2-Methoxyphenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893181.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylbenzamide](/img/structure/B2893183.png)

![3-(3,4-Dimethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893187.png)

![(2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2893189.png)

![(Z)-methyl 2-((2-phenylacetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2893195.png)